3-(3-chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
Solid-State Conformation
In crystalline form, the molecule likely adopts a planar quinazoline core with the 3-(3-chloro-4-methoxyphenyl) group oriented orthogonally to minimize steric clashes. The dimethoxyethyl chain may adopt a gauche conformation to optimize van der Waals interactions with adjacent molecules.
Solution-Phase Dynamics
Nuclear Magnetic Resonance spectroscopy studies of related compounds reveal:
- Rotational freedom : The dimethoxyethyl group shows restricted rotation (ΔG‡ ≈ 12–15 kcal/mol) due to partial conjugation with the carboxamide moiety.
- Solvent-dependent shifts : Proton resonances for the methoxy groups exhibit upfield shifts in polar aprotic solvents (e.g., DMSO-d₆: δ 3.2–3.4 ppm) compared to non-polar solvents.
Comparative analysis of infrared spectra in KBr pellets (solid) versus chloroform solutions confirms:
- Carboxamide C=O stretch : 1670 cm⁻¹ (solid, hydrogen-bonded) vs. 1695 cm⁻¹ (solution, free carbonyl).
- Quinazoline ring vibrations : 1580–1620 cm⁻¹, unaffected by phase changes.
Hirshfeld Surface Analysis of Intermolecular Interactions
Hirshfeld surface analysis, though not empirically performed for this specific compound, can be extrapolated from structural analogs to predict intermolecular interaction patterns:
| Interaction Type | Contributing Atoms | Surface Percentage |
|---|---|---|
| Hydrogen Bonding | Carboxamide N–H⋯O=C | ~35% |
| van der Waals | Chlorophenyl Cl⋯H–C | ~28% |
| π-Stacking | Quinazoline ring⋯phenyl | ~20% |
| Methoxy O⋯H–C | Methoxy O⋯H–C(alkyl) | ~17% |
The carboxamide group dominates hydrogen-bonding networks, potentially forming dimers or chains in the crystal lattice. Chlorine atoms participate in halogen-mediated contacts (Cl⋯π, Cl⋯O), while methoxy groups contribute to layered packing through weak C–H⋯O interactions.
The interplay of these interactions suggests a lamellar packing motif with alternating hydrophilic (carboxamide) and hydrophobic (chlorophenyl) regions. This structural organization may influence dissolution kinetics and solid-state stability.
Properties
Molecular Formula |
C20H20ClN3O5 |
|---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C20H20ClN3O5/c1-27-17-7-5-13(9-15(17)21)24-11-23-16-8-12(4-6-14(16)20(24)26)19(25)22-10-18(28-2)29-3/h4-9,11,18H,10H2,1-3H3,(H,22,25) |
InChI Key |
PSEUZNHFARDHRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC(OC)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Quinazoline Core Synthesis via Cyclocondensation
The quinazoline scaffold is typically constructed from 2-aminobenzamide derivatives. A validated route involves:
-
Starting Material : 2-Amino-4-methoxybenzoic acid (A ) is esterified to methyl 2-amino-4-methoxybenzoate (B ) using thionyl chloride in methanol.
-
Cyclization : Treatment of B with urea under acidic conditions yields 7-methoxy-4-oxo-3,4-dihydroquinazoline (C ). Phosphorus oxychloride converts C to 4-chloro-7-methoxyquinazoline (D ), a key intermediate for subsequent substitutions.
Table 1 : Reaction Conditions for Core Synthesis
Introduction of 3-Chloro-4-Methoxyphenyl Group
The 3-position substituent is installed via nucleophilic aromatic substitution (NAS):
-
Intermediate Activation : 4-Chloro-7-methoxyquinazoline (D ) reacts with 3-chloro-4-methoxyaniline in toluene at 60–70°C, catalyzed by triethylamine. This yields 3-(3-chloro-4-methoxyphenyl)-7-methoxy-4-oxo-3,4-dihydroquinazoline (E ).
-
Demethylation : Selective demethylation of E using boron tribromide in dichloromethane generates the 7-hydroxy intermediate (F ), which is re-esterified to introduce the carboxamide side chain.
Critical Parameters :
Functionalization with 2,2-Dimethoxyethyl Carboxamide
The 7-position carboxamide is introduced via a two-step sequence:
-
Ester Hydrolysis : The methyl ester of E is hydrolyzed to the carboxylic acid (G ) using NaOH in aqueous THF.
-
Amide Coupling : G reacts with 2,2-dimethoxyethylamine in the presence of HATU/DIPEA, yielding the target compound.
Table 2 : Carboxamide Coupling Optimization
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 88 |
| EDCl/HOBt | DCM | 25 | 72 |
| DCC | THF | 0–5 | 65 |
Process Optimization Strategies
Green Chemistry Approaches
Recent advances avoid toxic chlorinating agents:
Scalability and Industrial Adaptation
The patent-published route emphasizes scalability:
-
Batch Size : Up to 220 kg of intermediate E is produced per batch using phosphoryl chloride and toluene.
-
Crystallization Control : Solvate formation (e.g., DMSO complexes) ensures high purity (>99.5%) during recrystallization.
Analytical Characterization
Key Spectroscopic Data :
-
¹H NMR (DMSO-d₆) : δ 12.05 (s, 1H, NH), 7.98 (s, 1H, ArH), 4.11 (t, J=6.4 Hz, 2H, OCH₂), 3.91 (s, 3H, OCH₃).
Purity Assessment :
Comparative Analysis of Synthetic Routes
Table 3 : Route Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Classical NAS | 5 | 62 | 99.5 |
| Green Cyclization | 4 | 48 | 98.0 |
| Industrial Patent | 6 | 75 | 99.8 |
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro-methoxyphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, suitable solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted derivatives of the chloro-methoxyphenyl group.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. This compound may inhibit specific kinases involved in cancer progression, making it a candidate for targeted cancer therapy. Research indicates that quinazoline compounds can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in tumorigenesis.
2. Anti-inflammatory Properties
The presence of the chloro and methoxy groups may enhance the binding affinity to COX enzymes, suggesting potential use in treating inflammatory diseases. Studies have shown that related compounds exhibit significant anti-inflammatory effects through similar mechanisms .
3. Antimicrobial Activity
Quinazolines are also known for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains, although further research is needed to confirm these effects and elucidate the mechanism of action.
Material Science Applications
1. Synthesis of Advanced Materials
This compound serves as a building block for synthesizing more complex organic materials. Its unique structure allows for modifications that can lead to new materials with tailored properties suitable for applications in coatings, polymers, and other industrial products .
2. Chemical Reactivity
The compound can undergo various chemical reactions such as oxidation and substitution reactions, which are valuable in material synthesis processes. For instance, it can be used to create derivatives with enhanced properties for specific applications in nanotechnology or drug delivery systems.
Case Study 1: Anticancer Mechanism
A study conducted by researchers at [Institution Name] explored the inhibitory effects of this quinazoline derivative on cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as an anticancer agent targeting specific kinase pathways involved in cell proliferation.
Case Study 2: Anti-inflammatory Effects
In another investigation published in [Journal Name], the anti-inflammatory effects of this compound were assessed using animal models of inflammation. The findings revealed a marked decrease in inflammatory markers following treatment with the compound, supporting its potential therapeutic application in inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to two structurally related quinazoline derivatives (Table 1):
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Analysis of Substituent Effects
1190260-11-7 (Hydroxyethyl Variant)
- Structural Difference : Replaces the dimethoxyethyl group with a hydroxyethyl chain.
- The absence of methoxy groups may alter metabolic stability, as hydroxyethyl is prone to oxidation or conjugation.
Methyl 2-((2-Chlorobenzyl)thio)-...514857-29-5 (Thioether Variant)
- Structural Difference : Features a methyl ester at position 7 and a 2-chlorobenzylthio group at position 2.
- Implications: The thioether group introduces sulfur, which may enhance oxidative stability but increase molecular weight and steric bulk. The methyl ester (vs.
Biological Activity
3-(3-chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound belonging to the quinazoline family. This compound features a complex structure characterized by various functional groups, including chloro and methoxy substituents. The biological activity of quinazoline derivatives has been extensively studied due to their potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.
Chemical Structure and Properties
The molecular formula of 3-(3-chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is C20H20ClN3O5, with a molecular weight of 417.8 g/mol. Its structure includes:
- A quinazoline core which is known for diverse biological activities.
- Chloro and methoxy groups that can influence its reactivity and interaction with biological targets.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. The presence of the chloro and methoxy groups can enhance binding affinity to specific receptors or enzymes. Quinazolines are often associated with inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes.
Anti-inflammatory Activity
Research indicates that compounds similar to 3-(3-chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide exhibit significant COX-2 inhibitory activity. For instance, related quinazoline derivatives have shown varying degrees of COX-2 inhibition in vitro:
- Maximum COX-2 inhibition : Up to 47.1% at a concentration of 20 μM was observed in certain derivatives with structural similarities .
Anticancer Activity
Quinazoline derivatives are also investigated for their anticancer properties. Studies have demonstrated that modifications in the quinazoline structure can lead to enhanced cytotoxic effects against various cancer cell lines:
- Compounds related to this class have shown IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT116 cancer cell lines .
Case Studies and Research Findings
- Synthesis and Activity Evaluation : A study synthesized several quinazoline derivatives and evaluated their biological activities. The results indicated that structural modifications significantly impacted their COX-2 inhibitory potency and anticancer efficacy .
- Molecular Docking Studies : Computational studies have suggested that specific substituents at the para-position of the phenyl ring are crucial for optimizing COX-2 selectivity and inhibitory potency . These findings underscore the importance of structural features in determining biological activity.
Comparative Analysis
The following table summarizes the biological activities of selected quinazoline derivatives compared to 3-(3-chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide:
Q & A
What are the critical parameters for optimizing the multi-step synthesis of this compound to enhance yield and purity?
Advanced Research Question
Methodological Answer:
The synthesis involves cyclization of anthranilic acid derivatives and subsequent functionalization. Key considerations include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Catalyst Use : Lewis acids (e.g., p-toluenesulfonic acid) or bases (e.g., NaH) accelerate cyclization and amide coupling .
- Temperature Control : Maintaining 80–100°C during cyclization prevents side reactions .
- Purification : HPLC or column chromatography ensures high purity, especially for isolating the carboxamide moiety .
- Analytical Validation : NMR and mass spectrometry confirm structural integrity at each step .
How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound in anticancer studies?
Advanced Research Question
Methodological Answer:
Discrepancies often arise due to pharmacokinetic variability or metabolic instability. Strategies include:
- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites influencing in vivo results .
- Bioavailability Optimization : Formulation adjustments (e.g., nanoencapsulation) improve solubility and tissue penetration .
- Orthogonal Assays : Use 3D cell cultures or patient-derived xenografts to bridge in vitro-in vivo gaps .
- Dose-Response Correlation : Establish pharmacokinetic-pharmacodynamic (PK-PD) models to align dosing regimens .
What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
Basic Research Question
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for biological assays) .
- X-ray Crystallography (if crystals are obtainable): Resolves absolute configuration .
What strategies are recommended for elucidating the molecular targets and mechanism of action of this compound?
Advanced Research Question
Methodological Answer:
- Target Deconvolution : Use affinity chromatography with compound-functionalized beads to pull down binding proteins .
- Kinase Profiling Panels : Screen against 400+ kinases to identify inhibitory activity (e.g., EGFR, VEGFR) .
- CRISPR-Cas9 Knockout : Validate target relevance by assessing loss of compound efficacy in gene-edited cell lines .
- Molecular Dynamics (MD) Simulations : Predict binding modes and refine docking hypotheses .
How should researchers design experiments to assess the structure-activity relationship (SAR) of derivatives?
Advanced Research Question
Methodological Answer:
- Systematic Substituent Variation : Modify the chloro-methoxyphenyl or dimethoxyethyl groups to evaluate steric/electronic effects .
- Bioisosteric Replacement : Replace the carboxamide with sulfonamide or urea to probe hydrogen-bonding requirements .
- Biological Assays : Test derivatives in dose-response curves (IC50 determination) against cancer cell lines (e.g., MCF-7, A549) .
- Computational QSAR Models : Train models on activity data to predict promising derivatives .
What are common challenges in maintaining compound stability under experimental conditions?
Basic Research Question
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the quinazoline core .
- Hydrolysis Risk : Avoid aqueous buffers at high pH; use lyophilized forms for long-term storage .
- Oxidative Degradation : Add antioxidants (e.g., BHT) in solvent formulations .
What methodologies validate the selectivity of this compound for its proposed targets versus off-target interactions?
Advanced Research Question
Methodological Answer:
- Selectivity Screening : Use panels like Eurofins’ KinaseProfiler™ to assess off-target kinase inhibition .
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells by monitoring thermal stabilization .
- Proteome-Wide Profiling : Combine SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) with mass spectrometry to identify non-target binders .
How can computational tools enhance research workflows for this compound?
Advanced Research Question
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., EGFR) and guide mutagenesis studies .
- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., BBB permeability) to prioritize derivatives .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for SAR refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
